molecular formula C10H11NO3 B109130 1-(4-Methyl-3-nitrophenyl)propan-1-one CAS No. 50630-41-6

1-(4-Methyl-3-nitrophenyl)propan-1-one

Cat. No.: B109130
CAS No.: 50630-41-6
M. Wt: 193.2 g/mol
InChI Key: KNOXGRDXNIBXMD-UHFFFAOYSA-N
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Description

1-(4-Methyl-3-nitrophenyl)propan-1-one is a substituted aryl ketone characterized by a propan-1-one backbone linked to a 4-methyl-3-nitrophenyl group. The nitro (-NO₂) and methyl (-CH₃) substituents on the aromatic ring are critical to its electronic and steric profile. Nitro groups are strongly electron-withdrawing, which may polarize the ketone moiety, enhancing reactivity in nucleophilic additions or reductions . Methyl groups, being electron-donating, could moderate this effect and influence solubility in nonpolar solvents . Such compounds are often intermediates in pharmaceuticals, agrochemicals, or materials science, though specific applications for this derivative require further study.

Properties

CAS No.

50630-41-6

Molecular Formula

C10H11NO3

Molecular Weight

193.2 g/mol

IUPAC Name

1-(4-methyl-3-nitrophenyl)propan-1-one

InChI

InChI=1S/C10H11NO3/c1-3-10(12)8-5-4-7(2)9(6-8)11(13)14/h4-6H,3H2,1-2H3

InChI Key

KNOXGRDXNIBXMD-UHFFFAOYSA-N

SMILES

CCC(=O)C1=CC(=C(C=C1)C)[N+](=O)[O-]

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)C)[N+](=O)[O-]

Synonyms

1-(4-Methyl-3-nitrophenyl)propan-1-one;  4’-Methyl-3’-nitro-propiophenone

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

Compound Name Substituents Key Features Reference
1-(4-Nitrophenyl)-3-phenylpropan-1-one 4-NO₂, 3-Ph Enhanced electron withdrawal; used in photochemical studies
3-(4-Methoxyphenyl)-1-phenylpropan-1-one 4-OCH₃, 3-Ph Methoxy group increases electron density; improves solubility in polar solvents
1-(3-Bromo-4-chlorophenyl)propan-1-one 3-Br, 4-Cl Halogen substituents enhance electrophilicity; used in cross-coupling reactions
4-Fluoromethcathinone (4-FMC) 4-F, N-methylamino Bioactive derivative with CNS activity; hydrochloride salt is water-soluble
  • Electronic Effects : The 3-nitro group in the target compound creates a meta-directing electronic environment, contrasting with para-substituted analogs (e.g., 4-nitrophenyl derivatives), which exhibit stronger resonance effects .

Spectroscopic and Crystallographic Characterization

  • Spectroscopy : Analogous compounds (e.g., 3-(4-methoxyphenyl)-1-phenylpropan-1-one) are confirmed via IR (C=O stretch ~1700 cm⁻¹) and NMR (aryl protons at δ 6.5–8.0 ppm) . The target compound’s nitro group would likely show strong UV-Vis absorption ~300 nm .
  • Crystallography : Structures like 3-(4-methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one are resolved using SHELX software, indicating planar aromatic systems and ketone geometries . Similar methods would apply to the target compound.

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